N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c20-16-13(18(26)21-11-12-4-3-9-28-12)10-14-17(24(16)7-8-25)22-15-5-1-2-6-23(15)19(14)27/h1-6,9-10,20,25H,7-8,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWHKYYFEIMZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CCO)C(=O)NCC4=CC=CO4)C(=O)N2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.
Structural Characteristics
The compound features a triazatricyclo framework with multiple functional groups including:
- Furan ring : Known for its reactivity and potential biological interactions.
- Imino group : Often involved in enzyme interactions.
- Carboxamide group : Can enhance solubility and bioavailability.
Molecular Formula : CHNO
Biological Activity
Research indicates that this compound exhibits significant biological activities, which may include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have the ability to inhibit the growth of various microbial strains. Its interaction with microbial enzymes could disrupt metabolic pathways crucial for survival.
- Anticancer Properties : The compound has shown promise in modulating specific signaling pathways associated with cancer cell proliferation and apoptosis. Its structural components may interact with target proteins involved in cancer progression.
- Enzyme Inhibition : The imino group is suspected to play a key role in inhibiting specific enzymes, which could lead to therapeutic applications in diseases where these enzymes are overactive.
The mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve:
- Binding to Receptors : The furan and imino groups may facilitate binding to specific receptors or enzymes.
- Modulation of Signaling Pathways : Interaction with cellular signaling pathways could lead to altered gene expression related to cell growth and apoptosis.
Case Studies
Several studies have focused on the biological activity of structurally similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Similar Triazatricyclo Compound | Antimicrobial | Inhibition of bacterial growth at low concentrations |
| 2 | Imino Derivative | Anticancer | Induced apoptosis in cancer cell lines |
| 3 | Furan-based Compound | Enzyme Inhibition | Significant reduction in enzyme activity associated with inflammation |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Furan Ring : Cyclization reactions under acidic conditions.
- Introduction of Imino Group : Amination reactions using suitable amines.
- Tricyclic Framework Construction : Sequential reactions to build the triazatricyclo structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
